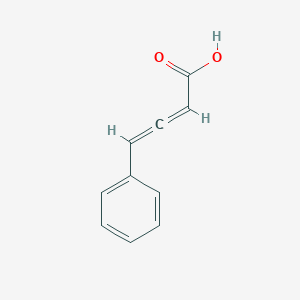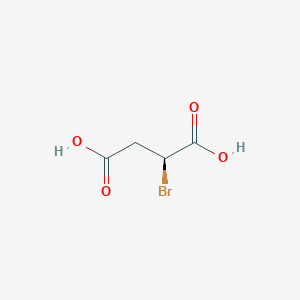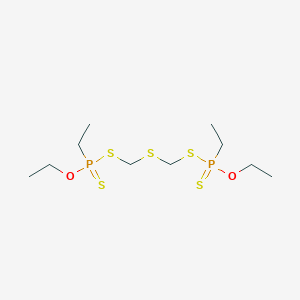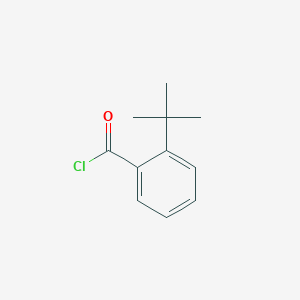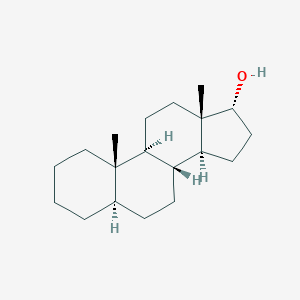
5a-Androstan-17a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a-Androstan-17a-ol is a synthetic steroid that has been extensively studied for its potential applications in scientific research. It is also known as 5a-androstane-3a,17b-diol or 3a-diol. This compound is structurally similar to testosterone and dihydrotestosterone (DHT), two hormones that play a crucial role in the development and maintenance of male characteristics.
Wirkmechanismus
The mechanism of action of 5a-Androstan-17a-ol is not fully understood, but it is believed to act as a modulator of androgen receptors. It has been shown to have a higher binding affinity for androgen receptors than testosterone and DHT, but its effects on these receptors are not as potent. It may also have an effect on other signaling pathways in the body, such as the estrogen receptor pathway.
Biochemische Und Physiologische Effekte
5a-Androstan-17a-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and may have potential applications in the treatment of muscle wasting diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5a-Androstan-17a-ol in lab experiments is its relatively low cost compared to other synthetic steroids. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation is that its effects on androgen receptors are not as potent as other synthetic steroids, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 5a-Androstan-17a-ol. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research could be done on its anti-cancer properties and its potential use in cancer therapy. Finally, more studies could be done to determine its effects on other signaling pathways in the body, such as the estrogen receptor pathway.
Synthesemethoden
The synthesis of 5a-Androstan-17a-ol involves the reduction of the ketone group at the 3 position of the androstane ring to a hydroxyl group. This can be achieved by using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
5a-Androstan-17a-ol has been used in various scientific research studies due to its potential applications in the fields of endocrinology, neuroscience, and cancer research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
19037-37-7 |
|---|---|
Produktname |
5a-Androstan-17a-ol |
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
Isomerische SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Kanonische SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



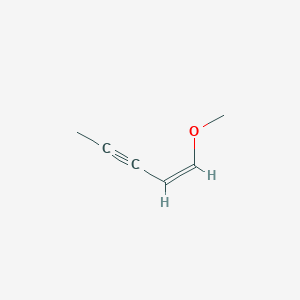
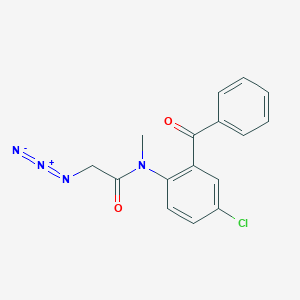
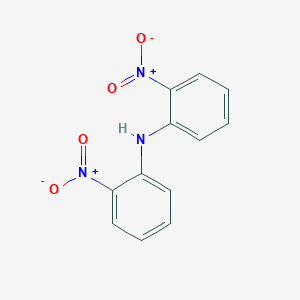
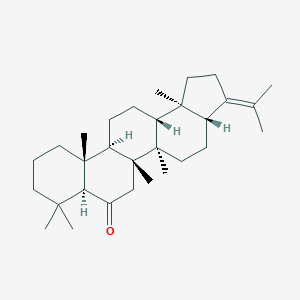
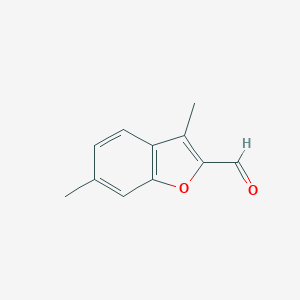
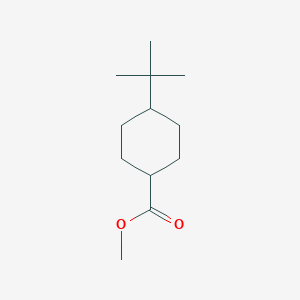
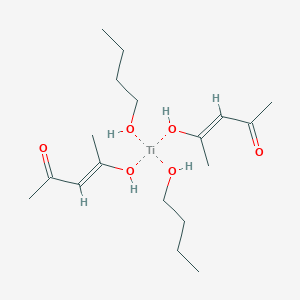
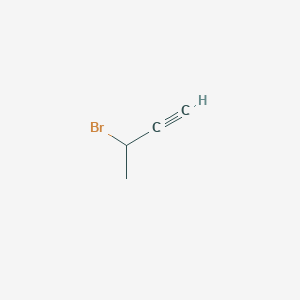
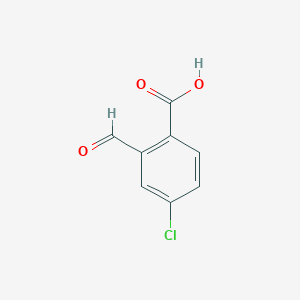
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
